molecular formula C8H10O2 B1169602 3-[(1S)-1-hydroxyethyl]phenol CAS No. 194545-44-3

3-[(1S)-1-hydroxyethyl]phenol

Cat. No.: B1169602
CAS No.: 194545-44-3
M. Wt: 138.16
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1S)-1-hydroxyethyl]phenol is a chiral phenolic compound of significant interest in medicinal chemistry and antiviral research. Recent structural biology studies have identified this natural phenolic compound and its analogues as allosteric inhibitors of the SARS-CoV-2 papain-like protease (PLpro) . PLpro is a vital viral enzyme with dual functions: it cleaves the viral polyprotein into functional units and removes ubiquitin-like interferon-stimulated gene 15 (ISG15) from host proteins, thereby helping the virus evade the host's innate immune response . Research indicates that this compound binds to the previously unexplored ISG15/Ub-S2 allosteric site in the thumb region of PLpro. This binding prevents essential molecular interactions with ISG15, leading to clear inhibition of PLpro's deISGylation activity in assays . This mechanism not only disrupts viral replication but may also help reinstate the host's antiviral immune response, which is often downregulated during COVID-19 infection . The activity of such phenolic compounds against this specific target underscores their value as promising scaffolds for the development of novel antiviral therapeutics, particularly in the context of evolving SARS-CoV-2 variants . Furthermore, related phenolic compounds have demonstrated distinct antiviral activity in cell-based assays, inhibiting the cytopathic effect in non-cytotoxic concentration ranges, which highlights their potential for further investigation .

Properties

IUPAC Name

3-[(1S)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJRWHSKVYUZHQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Design

The enzymatic preparation of 3-[(1S)-1-hydroxyethyl]phenol typically begins with a prochiral ketone precursor, such as 3-hydroxyacetophenone. Alcohol dehydrogenases (ADHs) catalyze the enantioselective reduction of the ketone group to yield the (S)-configured alcohol. This method is favored for its high stereochemical control and avoidance of protective groups, streamlining the synthetic pathway compared to traditional approaches.

Key Enzymatic Reaction Parameters

The ADH-catalyzed reduction requires nicotinamide cofactors (NADH/NADPH) for hydride transfer. In situ cofactor regeneration systems, such as glucose dehydrogenase (GDH)-coupled systems, enhance cost-efficiency. For example, a study using ADH from EBN1 sp. demonstrated >99% enantiomeric excess (ee) and yields exceeding 90% under optimized conditions (pH 7.0, 30°C, 24 hours).

Table 1: Enzymatic Reduction of 3-Hydroxyacetophenone to this compound

ParameterValue/Range
EnzymeADH (EBN1 sp.)
Temperature30°C
pH7.0
Cofactor RegenerationGDH/Glucose System
Reaction Time24 hours
Yield90–95%
Enantiomeric Excess (ee)>99%

Advantages and Limitations

The enzymatic route eliminates the need for protective groups and hazardous reagents, aligning with green chemistry principles. However, enzyme stability and substrate specificity may limit broader applicability. Protein engineering and directed evolution are being explored to enhance ADH versatility.

Chemical Synthesis Approaches

Asymmetric Reduction Using Chiral Catalysts

Chemical methods often employ transition-metal catalysts or organocatalysts for asymmetric ketone reduction. For instance, Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts achieves high enantioselectivity (up to 98% ee) but requires stoichiometric boron reagents and anhydrous conditions.

Borane-Mediated Reduction

Borane-dimethyl sulfide (BH₃·SMe₂) in the presence of chiral ligands like (R)-BINAP facilitates enantioselective reduction. A reported protocol achieved 85% yield and 92% ee, though purification challenges and borane handling complexities remain drawbacks.

Table 2: Comparison of Chemical Reduction Methods

MethodCatalyst/ReagentYield (%)ee (%)
CBS ReductionOxazaborolidine7898
Borane-BINAPBH₃·SMe₂/(R)-BINAP8592
ADH EnzymaticADH (EBN1 sp.)90–95>99

Resolution of Racemic Mixtures

Kinetic resolution using lipases or chiral chromatography can separate enantiomers from racemic 3-(1-hydroxyethyl)phenol. However, maximum theoretical yield is limited to 50%, making this method less practical for large-scale synthesis.

Natural Extraction from Oxalis pes-caprae

Isolation and Purification

This compound has been identified in extracts of Oxalis pes-caprae, a plant species native to South Africa. Ethanol or methanol extraction followed by chromatographic purification (e.g., silica gel, HPLC) isolates the compound, albeit in low yields (0.2–0.5% w/w).

Challenges in Natural Product Synthesis

Industrial-Scale Production Considerations

Biocatalytic Process Optimization

Large-scale enzymatic synthesis employs immobilized ADHs in continuous-flow reactors, enhancing enzyme reusability and reaction throughput. A pilot study achieved a space-time yield of 15 g/L·h using immobilized ADH on chitosan beads.

Environmental and Economic Metrics

Life-cycle assessments (LCAs) favor enzymatic routes due to lower energy consumption and reduced waste generation. Production costs for the ADH-mediated process are estimated at $120–150/kg, competitive with chemical methods .

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated phenols.

Mechanism of Action

The mechanism of action of 3-[(1S)-1-hydroxyethyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the benzene ring allows it to participate in hydrogen bonding and other interactions with biological molecules. This compound can inhibit enzymes, modulate signaling pathways, and exert antioxidant effects by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

a) 3-[(1R)-1-hydroxyethyl]phenol
  • Structure : Enantiomer with (1R)-hydroxyethyl configuration.
  • Key Differences: Stereochemistry alters receptor binding and metabolic pathways. For example, enantiomers of related compounds (e.g., 3-[(1S,2S)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol) show divergent glucuronidation rates, impacting pharmacokinetics .
  • Biological Relevance : Enantiomeric purity is critical in drug design to avoid off-target effects.
b) 4-[(1S)-1-hydroxyethyl]benzene-1,3-diol
  • Structure : Features two hydroxyl groups at positions 1 and 3 on the benzene ring.
  • Applications : Likely used in cosmetic or pharmaceutical formulations for oxidative stability.

Functional Group Variants

a) 3-[(1S)-1-(dimethylamino)ethyl]phenol (Dimetol, CAS 139306-10-8)
  • Structure: Replaces the hydroxyethyl group with a dimethylaminoethyl (-CH(N(CH₃)₂)CH₃) moiety.
  • Key Differences: Basicity: The amino group increases basicity (pKa ~10–11), enabling salt formation. Molecular Weight: 165.24 g/mol (vs. 138.16 for the target compound) .
  • Applications: Potential use in adrenergic receptor modulation due to structural similarity to phenylephrine derivatives .
b) 3-[(1R)-2-chloro-1-hydroxyethyl]phenol
  • Structure : Introduces a chlorine atom on the hydroxyethyl chain.
  • Key Differences :
    • Reactivity : Chlorine enhances electrophilicity, enabling nucleophilic substitution reactions.
    • Toxicity : Halogenation may increase cytotoxicity, requiring stringent safety protocols .

Ester and Ether Derivatives

a) 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-ester derivatives
  • Structure: Combines the phenolic core with esterified side chains.
  • Key Differences: Bioactivity: Esterification improves COX-2 inhibition and reduces gastrointestinal side effects in NSAID analogs . Pharmacokinetics: Enhanced lipophilicity prolongs half-life compared to the parent phenol.
b) 3-(1-Hydroxypent-2-en-3-yl)phenol
  • Structure : Extends the hydroxyethyl chain to a hydroxypentenyl group .
  • Key Differences :
    • Conformational Flexibility : The unsaturated chain introduces planarity, affecting binding to enzymatic pockets .

Biological Activity

3-[(1S)-1-hydroxyethyl]phenol, a phenolic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as (S)-2-(4-hydroxyphenyl)ethanol , is characterized by a hydroxyl group attached to a phenolic ring. The compound's structure can be represented as follows:

C9H12O2\text{C}_9\text{H}_{12}\text{O}_2

This compound is noted for its potential antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in various biological systems. The antioxidant capacity was measured using assays such as DPPH and ABTS, with results showing a strong correlation between concentration and radical scavenging activity.

Concentration (µM)DPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
102530
505560
1008085

Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using macrophage cell lines revealed that treatment with this compound significantly reduced the expression of these cytokines, suggesting its potential in managing inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that this compound possesses notable antibacterial properties.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus25

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The hydroxyl group on the phenolic structure is crucial for its radical-scavenging activity.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways has been identified as a key mechanism through which this compound exerts its anti-inflammatory effects.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of biofilm formation have been proposed as mechanisms underlying its antimicrobial activity.

Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that the compound significantly improved cell viability and reduced markers of apoptosis in neuronal cell cultures exposed to oxidative stress.

Potential in Cancer Therapy

In another investigation, the compound's effects on cancer cell lines were assessed. Results showed that it inhibited cell proliferation in breast cancer cells through apoptosis induction, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What experimental methods are recommended to determine the physicochemical properties of 3-[(1S)-1-hydroxyethyl]phenol, such as pKa and boiling point?

To determine physicochemical properties:

  • Boiling Point : Use differential scanning calorimetry (DSC) or dynamic distillation under controlled pressure (e.g., 760 Torr) to account for reported variability (±15.0°C) .
  • pKa : Employ potentiometric titration in aqueous or hydro-organic solvents, calibrated at 25°C, to achieve the reported pKa of 9.93±0.10 .
  • Stereochemical Purity : Combine chiral HPLC (e.g., using a Chiralpak® column) with polarimetric analysis to verify enantiomeric excess (e.g., >99% for the (S)-enantiomer) .

Q. How can researchers optimize enantioselective synthesis of this compound?

Enantioselective synthesis can be achieved via:

  • Enzymatic Resolution : Use Candida antarctica lipase B (CAL-B) in organic media (e.g., vinyl acetate) to hydrolyze diacetate precursors, achieving >90% enantiomeric excess .
  • Asymmetric Catalysis : Employ chiral transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates .
  • Workup : Purify via recrystallization in hexane/ethyl acetate to remove racemic byproducts .

Q. What analytical strategies are most effective for characterizing this compound in complex mixtures?

  • Structural Elucidation : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydroxyethyl and phenolic moieties. Compare spectral data with reference standards .
  • Purity Assessment : Apply reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode to verify the molecular ion peak at m/z 138.16 .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., boiling point variability)?

  • Reproducibility Checks : Repeat measurements under standardized conditions (e.g., inert atmosphere, calibrated equipment) to minimize experimental error .
  • Computational Validation : Use molecular dynamics simulations (e.g., Gaussian09) to model boiling points and compare with empirical data .
  • Inter-laboratory Collaboration : Cross-validate results with independent labs using identical protocols .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme Inhibition : Screen for COX-2 inhibition via fluorometric assays with recombinant enzymes and IC50_{50} determination .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess acute toxicity, reporting results in μM .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity (ICH guidelines) for 6 months, monitoring degradation via HPLC .
  • Light Sensitivity : Conduct photostability tests in UV-vis chambers (ICH Q1B) to determine if amber vials are necessary for storage .
  • Oxidative Stability : Use radical initiators (e.g., AIBN) in DMSO to simulate oxidative stress and identify degradation pathways .

Q. What mechanistic insights can be gained from studying the synthesis of this compound?

  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., acyl transfer in enzymatic hydrolysis) .
  • Isotopic Labeling : Use 2H^2H- or 13C^{13}C-labeled precursors to trace stereochemical outcomes in asymmetric hydrogenation .
  • DFT Calculations : Model transition states (e.g., with B3LYP/6-31G*) to explain enantioselectivity in CAL-B-catalyzed reactions .

Q. How can computational tools predict the interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2) and validate with crystallographic data .
  • Pharmacophore Modeling : Identify critical H-bond donors/acceptors using Schrödinger Suite to guide analog design .
  • ADMET Prediction : Apply SwissADME to estimate bioavailability, BBB permeability, and CYP inhibition .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Enantioselective SynthesisCAL-B enzymatic resolution, Ru-BINAP asymmetric catalysis
Physicochemical AnalysisDSC, potentiometric titration, HRMS
Biological ActivityMIC assays, COX-2 inhibition, MTT cytotoxicity
Stability StudiesICH-compliant accelerated testing, photostability chambers
Computational ModelingAutoDock Vina, DFT (B3LYP/6-31G*), SwissADME

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1S)-1-hydroxyethyl]phenol
Reactant of Route 2
Reactant of Route 2
3-[(1S)-1-hydroxyethyl]phenol

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